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Compound of Interest

Compound Name: ATPase-IN-5

Cat. No.: B15560572 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific inhibitor "ATPase-IN-5" could not be identified in publicly available

scientific literature. This guide therefore provides a comprehensive overview of the discovery

and synthesis of inhibitors targeting the fungal plasma membrane H+-ATPase (Pma1p), using

publicly documented examples.

Introduction: Pma1p as a Promising Antifungal Drug
Target
The plasma membrane H+-ATPase, Pma1p, is an essential protein in fungi and plants.[1] It

belongs to the P-type ATPase family and functions as an ATP-driven proton pump, extruding

protons from the cytoplasm to the extracellular space. This process is crucial for maintaining

the intracellular pH and generating the electrochemical proton gradient necessary for nutrient

uptake.[1] Given that Pma1p is highly conserved among fungal species and absent in

mammals, it represents a promising target for the development of novel, broad-spectrum

antifungal drugs with potentially low host toxicity.[1] Inhibition of Pma1p disrupts essential

cellular functions, leading to fungal cell death.

Discovery of Pma1p Inhibitors: Screening Strategies
and Known Compounds
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The discovery of novel Pma1p inhibitors typically involves high-throughput screening (HTS) of

large compound libraries, followed by a cascade of secondary assays to confirm activity,

selectivity, and mechanism of action.

Experimental Workflow: High-Throughput Screening for
Pma1p Inhibitors
A typical workflow for identifying and validating Pma1p inhibitors is outlined below. The process

begins with a primary screen to identify compounds that inhibit the ATPase activity of Pma1p.

Hits from the primary screen are then subjected to counterscreens to eliminate non-specific

inhibitors and compounds that interfere with the assay itself. Confirmed hits are then

characterized in terms of their potency (IC50) and their effects on fungal cell growth.
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Caption: A generalized workflow for the discovery of Pma1p inhibitors.

Quantitative Data: Known Pma1p Inhibitors
A variety of compounds have been identified as inhibitors of Pma1p. The table below

summarizes the half-maximal inhibitory concentrations (IC50) for several of these inhibitors

against Saccharomyces cerevisiae Pma1p (ScPma1p), unless otherwise noted.
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Inhibitor Chemical Class IC50 (µM) Reference

NSC11668 Pyrazolopyrimidine 4.4 [2]

Hitachimycin Macrolactam 7.8 [2]

BM2 Cationic Peptide 0.5 [3]

Omeprazole Benzimidazole 430 (at pH 3) [3]

Tellimagrandin II Ellagitannin Not specified [1]

Ebselen Organoselenium Not specified [1]

Synthesis of Pma1p Inhibitors: A Case Study of Si01
While detailed, step-by-step synthesis protocols for many proprietary Pma1p inhibitors are not

publicly available, the general synthetic strategy for some compounds has been described. For

instance, the synthesis of Si01, a candidate inhibitor of S. cerevisiae Pma1, has been outlined.

[4]

The synthesis of Si01 involves a multi-step process, a generalized schematic of which is

presented below. The specific reagents, reaction conditions, and purification methods would be

detailed in a full synthetic protocol.
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Caption: A simplified schematic of the synthesis of the Pma1p inhibitor Si01.

Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and

characterization of Pma1p inhibitors.
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Protocol 1: Pma1p ATPase Activity Assay (Phosphate
Detection)
This protocol is adapted from established methods for measuring Pma1p activity by quantifying

the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[5][6][7]

Objective: To measure the rate of ATP hydrolysis by Pma1p in the presence and absence of a

test inhibitor.

Materials:

Purified Pma1p enzyme (e.g., from yeast plasma membrane preparations)

Assay Buffer: 20 mM MES/KOH (pH 5.9), 10 mM MgSO4, 50 mM KNO3, 5 mM NaN3, 3.5

mM Na2MoO4

ATP solution (e.g., 0-6 mM in assay buffer)

Test inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

Phosphate detection reagent (e.g., Baginski assay reagent or a commercial kit like ADP-

Glo™[8])

96-well microplates

Microplate reader

Procedure:

Reagent Preparation: Prepare all buffers and solutions. The final concentration of the

inhibitor's solvent (e.g., DMSO) should be consistent across all wells and should not exceed

a level that affects enzyme activity (typically <1%).

Assay Setup:

In a 96-well microplate, add the assay buffer to each well.
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Add the test inhibitor at various concentrations to the test wells. Include a vehicle control

(solvent only) and a positive control inhibitor if available.

Add the purified Pma1p enzyme to all wells except for a "no enzyme" control.

Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the

enzyme.

Reaction Initiation: Start the reaction by adding the ATP solution to all wells.

Incubation: Incubate the plate at 30°C for a fixed period (e.g., 30-60 minutes). The incubation

time should be optimized to ensure the reaction is within the linear range.

Reaction Termination and Detection:

Stop the reaction by adding the phosphate detection reagent according to the

manufacturer's instructions. This reagent typically contains a strong acid to stop the

reaction and a chromogenic agent that reacts with the released phosphate.

Allow time for color development as specified by the detection kit.

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate

reader.

Protocol 2: IC50 Determination
Objective: To determine the concentration of an inhibitor that reduces Pma1p activity by 50%.

Procedure:

Perform the Pma1p ATPase Activity Assay (Protocol 1) with a serial dilution of the inhibitor. A

typical concentration range might span several orders of magnitude around the estimated

IC50.

Data Analysis:

Subtract the background absorbance (from the "no enzyme" control) from all other

readings.
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Calculate the percentage of Pma1p activity for each inhibitor concentration relative to the

vehicle control (100% activity).

Plot the percentage of activity versus the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using

appropriate software (e.g., GraphPad Prism). The equation is typically: Y = Bottom + (Top

- Bottom) / (1 + (X / IC50)^HillSlope)

The IC50 is the concentration of the inhibitor at which the response is halfway between the

top and bottom plateaus of the curve.

Pma1p-Related Signaling Pathways
Pma1p activity is intricately linked to cellular signaling networks, most notably the Target of

Rapamycin Complex 1 (TORC1) pathway, which is a central regulator of cell growth.[9][10] In

yeast, the influx of protons (H+) that occurs during nutrient uptake stimulates Pma1p activity.[9]

This activated state of Pma1p is then required for the subsequent activation of TORC1.[1][10]

[11]

Pma1p and TORC1 Activation Pathway
The following diagram illustrates the proposed signaling relationship where H+ influx, coupled

with nutrient transport, leads to Pma1p-dependent TORC1 activation.
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Caption: Signaling pathway linking nutrient uptake to TORC1 activation via Pma1p.

Conclusion
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Pma1p remains a validated and attractive target for the development of new antifungal agents.

The discovery process for Pma1p inhibitors relies on robust high-throughput screening assays

and a comprehensive understanding of the enzyme's biochemistry. While challenges remain in

achieving high specificity and potency, the diverse chemical scaffolds of known inhibitors

provide a strong foundation for future drug development efforts. Further research into the

detailed structure of Pma1p and its inhibitor binding sites will be crucial for the rational design

of the next generation of antifungal therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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inhibitor-atpase-in-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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